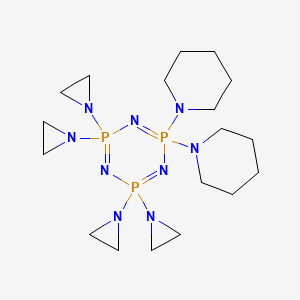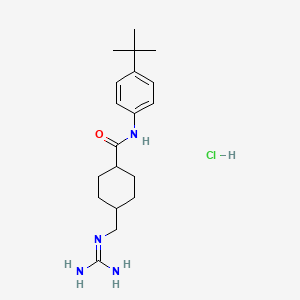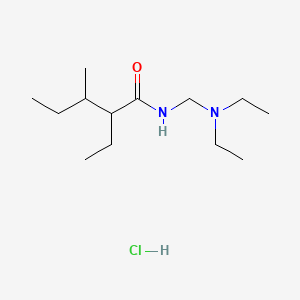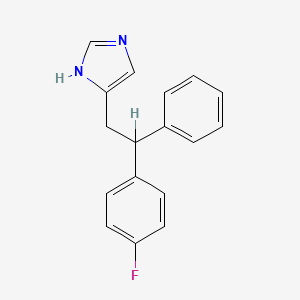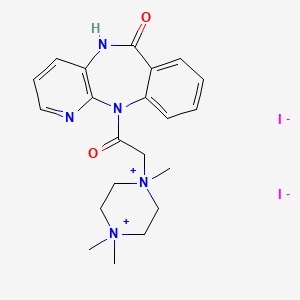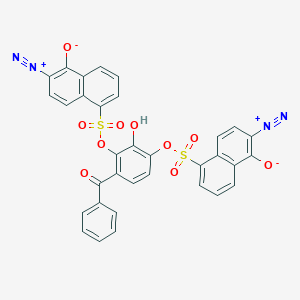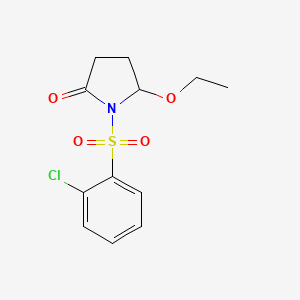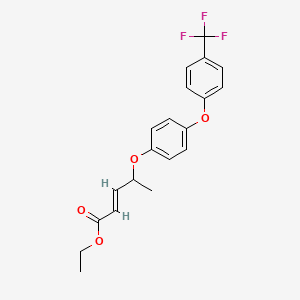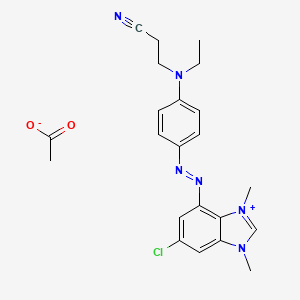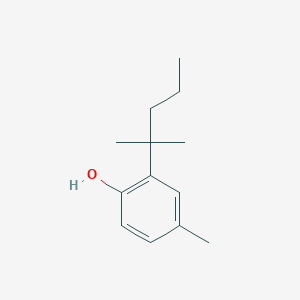
4-Methyl-2-(2-methylpentan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(2-methylpentan-2-yl)phenol, also known as 4-tert-hexylphenol, is an organic compound with the molecular formula C12H18O. It is a phenolic compound characterized by a phenol group substituted with a 2-methylpentan-2-yl group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(2-methylpentan-2-yl)phenol typically involves the alkylation of phenol with 2-methylpentan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
C6H5OH+(CH3)2CCH2CH3ClAlCl3C6H4(CH3)2CCH2CH3OH
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation and recrystallization to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-(2-methylpentan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-Methyl-2-(2-methylpentan-2-yl)quinone.
Reduction: Formation of 4-Methyl-2-(2-methylpentan-2-yl)hydroquinone.
Substitution: Formation of halogenated derivatives such as 4-Methyl-2-(2-methylpentan-2-yl)chlorophenol.
Aplicaciones Científicas De Investigación
4-Methyl-2-(2-methylpentan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Employed in the production of resins, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(2-methylpentan-2-yl)phenol involves its interaction with cellular components. The phenolic group can donate hydrogen atoms, leading to the formation of phenoxyl radicals. These radicals can interact with biological molecules, leading to various biochemical effects. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
4-tert-Butylphenol: Similar structure with a tert-butyl group instead of a 2-methylpentan-2-yl group.
4-tert-Octylphenol: Contains a tert-octyl group, making it bulkier than 4-Methyl-2-(2-methylpentan-2-yl)phenol.
Uniqueness
This compound is unique due to its specific alkyl substitution, which imparts distinct physical and chemical properties. This substitution affects its solubility, reactivity, and interaction with biological systems, making it valuable for specific applications .
Propiedades
Número CAS |
42720-30-9 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
4-methyl-2-(2-methylpentan-2-yl)phenol |
InChI |
InChI=1S/C13H20O/c1-5-8-13(3,4)11-9-10(2)6-7-12(11)14/h6-7,9,14H,5,8H2,1-4H3 |
Clave InChI |
XUCFPKNBJHHSCE-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(C)C1=C(C=CC(=C1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


